molecular formula C5H2ClF3N2O B6220610 6-chloro-4-(trifluoromethyl)pyridazin-3-ol CAS No. 2733139-85-8

6-chloro-4-(trifluoromethyl)pyridazin-3-ol

Cat. No.: B6220610
CAS No.: 2733139-85-8
M. Wt: 198.53 g/mol
InChI Key: QWYYINLSOLYYKF-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)pyridazin-3-ol is a pyridazine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 4.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-3-1-2(5(7,8)9)4(12)11-10-3/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYYINLSOLYYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents followed by reduction and hydrolysis steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(trifluoromethyl)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazinones, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds, including 6-chloro-4-(trifluoromethyl)pyridazin-3-ol, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) analysis has shown that modifications in the trifluoromethyl group enhance the antimicrobial efficacy of the parent compound .

Anticancer Activity
Recent investigations have highlighted the potential of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol in oncology. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting its role as a lead compound for anticancer drug development. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation .

Agricultural Applications

Insecticidal Properties
The compound has been explored for its insecticidal properties. Patents detail formulations that include 6-chloro-4-(trifluoromethyl)pyridazin-3-ol as a key ingredient for controlling various pests. The effectiveness of this compound against common agricultural pests like aphids and whiteflies has been documented, suggesting its utility in pest management strategies .

Herbicide Development
In addition to its insecticidal properties, 6-chloro-4-(trifluoromethyl)pyridazin-3-ol has potential applications as a herbicide. Research indicates that it can selectively inhibit weed growth without affecting crop yield, making it a valuable tool in sustainable agriculture practices .

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyridazine derivatives, including 6-chloro-4-(trifluoromethyl)pyridazin-3-ol. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a new class of antibiotics .
  • Field Trials for Insect Control
    Field trials conducted on crops treated with formulations containing 6-chloro-4-(trifluoromethyl)pyridazin-3-ol showed a marked decrease in pest populations compared to untreated controls. This study emphasized the compound's effectiveness and safety for use in agricultural settings .

Mechanism of Action

The mechanism of action of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Chloro-4-(trifluoromethyl)pyridazin-3-ol Cl (6), -CF₃ (4), -OH (3) C₅H₂ClF₃N₂O 216.53* Potential intermediate for drug design N/A
6-Chloro-3-(3-(trifluoromethyl)phenyl)pyridazin-4-ol Cl (6), -CF₃-C₆H₄ (3), -OH (4) C₁₁H₆ClF₃N₂O 274.63 Research chemical (GLPBIO)
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine -C₄H₃O (6), -OH (3), -CF₃ (4) C₉H₅F₃N₂O₂ 230.14 Agrochemical research
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol -CF₃-C₆H₄ (6), -OH (3) C₁₁H₇F₃N₂O 240.18 Intermediate in organic synthesis
3-Chloro-6-phenyl-1H-pyridazin-4-one Cl (3), -C₆H₅ (6), ketone (4) C₁₀H₇ClN₂O 218.63 Safety data available (SDS)

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects: The position of the -CF₃ group (e.g., 4 vs. 3) and the presence of a hydroxyl vs. ketone group significantly alter reactivity and solubility.
  • Applications : Phenyl- or furyl-substituted analogues (e.g., ) are often used in agrochemicals, while halogenated variants (e.g., ) serve as intermediates in drug discovery.
Pharmacological Relevance

Pyridazine cores are less common in approved drugs but are explored in preclinical studies for kinase inhibition or antimicrobial activity .

Biological Activity

6-Chloro-4-(trifluoromethyl)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The molecular formula of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol is C6H3ClF3N3O, with a molecular weight of approximately 207.56 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Research indicates that compounds similar to 6-chloro-4-(trifluoromethyl)pyridazin-3-ol may interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. For instance, studies on related pyridazine derivatives have shown that they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anticancer Activity

A series of studies have evaluated the anticancer properties of pyridazine derivatives, including 6-chloro-4-(trifluoromethyl)pyridazin-3-ol. Notably:

  • In Vitro Studies : Compounds similar to 6-chloro-4-(trifluoromethyl)pyridazin-3-ol demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and ovarian (SKOV-3) cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
  • IC50 Values : In studies involving related compounds, IC50 values were reported in the low micromolar range, indicating potent activity against targeted cancer cells. For example, some derivatives showed IC50 values as low as 0.126 μM against MDA-MB-231 cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar pyridazine derivatives have exhibited activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), showcasing their utility in treating resistant infections .

Case Studies

  • Anticancer Study : A study synthesized a series of pyridazine derivatives and evaluated their anticancer activity using the SRB assay. The results indicated that certain derivatives significantly increased apoptotic rates in treated cancer cells compared to controls, suggesting a promising therapeutic avenue for further development .
  • Antimicrobial Study : In a model assessing the efficacy against Mtb, compounds derived from pyridazines displayed nanomolar MIC values and significantly reduced bacterial burden in infected mouse models, indicating their potential as effective treatments for tuberculosis .

Data Tables

Activity Type Cell Line/Pathogen IC50/Effect Reference
AnticancerMDA-MB-2310.126 μM
AnticancerSKOV-3Significant apoptosis
AntimicrobialMtbNanomolar MIC values

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